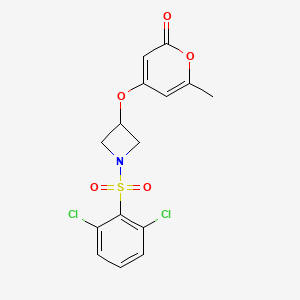
4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic compound that has been used in scientific research for several years. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. The purpose of
Mechanism of Action
The mechanism of action of 4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of PDK1, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of AKT, which is a key signaling molecule involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of PDK1 and AKT, which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This compound has been shown to be effective in inhibiting the activity of PDK1 and AKT, which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of 4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of various diseases, including cancer, diabetes, and obesity. Another direction is to study the safety and efficacy of this compound in humans. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of 4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been reported in several studies. One of the methods involves the reaction of 2,6-dichlorobenzene sulfonyl azide with 3-oxo-6-methyl-2H-pyran-4-carboxylic acid ethyl ester in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain the final product. Another method involves the reaction of 3-oxo-6-methyl-2H-pyran-4-carboxylic acid ethyl ester with 2,6-dichlorobenzenesulfonyl chloride in the presence of triethylamine, followed by the addition of sodium azide and copper powder. The product is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
4-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been used in various scientific research applications. One study reported that this compound can inhibit the growth of cancer cells by inducing apoptosis. Another study showed that this compound can inhibit the activity of an enzyme called PDK1, which is involved in the regulation of cell growth and survival. This compound has also been studied for its potential use in the treatment of diabetes and obesity.
properties
IUPAC Name |
4-[1-(2,6-dichlorophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-9-5-10(6-14(19)22-9)23-11-7-18(8-11)24(20,21)15-12(16)3-2-4-13(15)17/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAKYLJQSOUXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2908440.png)

![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)
![2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B2908446.png)



![Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2908454.png)
![Ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2908455.png)

![2-Chloro-N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]propanamide](/img/structure/B2908457.png)
![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)
